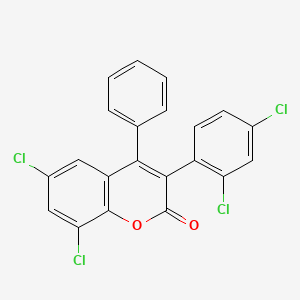

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin is a synthetic organic compound known for its unique chemical structure and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 6,8-dichloro-4-phenylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin as an anticancer agent. The compound has been evaluated in various in vitro and in vivo models:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast carcinoma (MCF7) and cervical squamous cell carcinoma (SiHa). The mechanism of action appears to involve the induction of apoptosis in cancer cells while preserving normal cell viability .

- In Vivo Studies : In xenograft models, treatment with the compound resulted in tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. Histological analyses revealed significant apoptosis induction in tumor tissues .

Neurological Applications

The compound's structure suggests potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that coumarin derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:

- Mechanism : By inhibiting AChE activity, the compound helps maintain higher levels of acetylcholine in the brain, potentially alleviating symptoms associated with Alzheimer's disease .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects:

- Experimental Models : In models of induced arthritis, the compound significantly reduced paw swelling and other inflammation markers. This suggests that it may be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.

-

Case Study on Neurological Effects :

- Objective : Investigate AChE inhibitory activity.

- Results : The compound showed promising results as a potential treatment for Alzheimer's disease through AChE inhibition.

Summary Table of Findings

Mecanismo De Acción

The mechanism of action of 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its interaction with cellular receptors and signaling pathways contributes to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6,8-Dichloro-3-(2,4-dichlorophenyl)-4-methylcoumarin: Similar in structure but with a methyl group instead of a phenyl group.

6,8-Dichloro-3-(2,4-dichlorophenyl)-4-ethylchromen-2-one: Similar in structure but with an ethyl group instead of a phenyl group.

Uniqueness

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin is unique due to its specific substitution pattern and the presence of both phenyl and dichlorophenyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal and material sciences.

Actividad Biológica

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin (CAS No. 263364-95-0) is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and data.

- Molecular Formula : C21H10Cl4O2

- Molecular Weight : 436.11 g/mol

- Melting Point : 262-264°C

- Solubility : Soluble in chloroform

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. A study focusing on various coumarins, including related compounds, highlighted the potential of this compound as a promising anticancer agent.

Case Study: Cytotoxicity Assays

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, derivatives of coumarins demonstrated IC50 values ranging from 2.62 to 4.85 μM against HepG2 cancer cells and 0.39 to 0.75 μM against HeLa cells, indicating potent cytotoxic activity comparable to doxorubicin .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

β-Glucuronidase Inhibition

Another important aspect of biological activity is the inhibition of β-glucuronidase, an enzyme linked to various pathological conditions. In a comparative study, several coumarins were screened for their β-glucuronidase inhibitory activities with IC50 values indicating varying degrees of effectiveness . The structure of this compound suggests potential for similar inhibitory activity due to its chlorinated phenyl groups.

Antimicrobial Activity

Coumarins are known for their antimicrobial properties. Although specific studies on this compound are sparse, related coumarin compounds have demonstrated significant antibacterial and antifungal activities against a range of pathogens .

Summary of Biological Activities

Propiedades

IUPAC Name |

6,8-dichloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl4O2/c22-12-6-7-14(16(24)9-12)19-18(11-4-2-1-3-5-11)15-8-13(23)10-17(25)20(15)27-21(19)26/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDDBBQRVUDKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.